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Abstract

Ceritinib (LDK378) is a potent, second-generation, ATP-competitive tyrosine kinase inhibitor
(TKI) primarily targeting Anaplastic Lymphoma Kinase (ALK).[1] Developed to overcome
resistance to the first-generation inhibitor crizotinib, ceritinib has demonstrated significant
efficacy in both crizotinib-naive and crizotinib-resistant ALK-rearranged non-small-cell lung
cancer (NSCLC).[1][2][3] This document provides a comprehensive overview of the in-vitro
kinase inhibitory profile of ceritinib, detailing its potency against ALK and its variants, its
broader selectivity profile across the human kinome, the experimental protocols used for these
determinations, and the signaling pathways it modulates.

Mechanism of Action

Ceritinib exerts its therapeutic effect by selectively binding to the ATP-binding site within the
kinase domain of ALK.[4] In ALK-positive NSCLC, a chromosomal rearrangement leads to the
formation of a fusion gene, most commonly EML4-ALK, which results in constitutive activation
of the ALK kinase domain.[5] This aberrant activity drives downstream signaling pathways
crucial for cell proliferation and survival, including the RAS/ERK, PI3K/AKT, and JAK/STAT
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pathways.[6][7] Ceritinib inhibits the autophosphorylation of the ALK fusion protein, thereby
blocking these downstream signals and inducing apoptosis in cancer cells.[8]

The molecular structure of ceritinib is distinct from crizotinib, which allows it to overcome
resistance conferred by many secondary mutations in the ALK kinase domain that emerge

during crizotinib therapy.[1]
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Caption: Ceritinib Inhibition of the EML4-ALK Signaling Pathway.
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Quantitative In-Vitro Kinase Inhibitory Profile

Ceritinib is a highly potent inhibitor of ALK, with a half-maximal inhibitory concentration (IC50)
in the sub-nanomolar range in cell-free enzymatic assays.[9] Its high potency extends to many
crizotinib-resistant ALK mutations. However, ceritinib also exhibits polypharmacology, inhibiting
other kinases at nanomolar concentrations, which may contribute to both its efficacy and its

adverse effect profile.

Table 1: In-Vitro Kinase Inhibition Profile of Ceritinib
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Target Kinase IC50 (nM) Assay Typel/Notes
Primary Target (ALK)
ALK (Anaplastic Lymphoma .
0.20 Cell-free enzymatic assay[10]

Kinase)

Crizotinib-Resistant ALK

Data from Ba/F3 cellular

Mutations assays[11]
o Effective against this common
L1196M Potent Inhibition )
gatekeeper mutation[12]
o Overcomes this resistance
G1269A Potent Inhibition )
mutation[12]
111717 Potent Inhibition [12]
S1206Y Potent Inhibition [12]
A known ceritinib resistance
G1202R Not Overcome )
mutation[12]
A known ceritinib resistance
F1174C Not Overcome ]
mutation[12]
Key Off-Targets
InsR (Insulin Receptor) 7 Cell-free enzymatic assay[10]
IGF-1R (Insulin-like Growth )
8 Cell-free enzymatic assay[10]
Factor 1 Receptor)
STK22D 23 Cell-free enzymatic assay[10]
FLT3 (FMS-like Tyrosine )
] 60 Cell-free enzymatic assay|[9]
Kinase 3)
FAK1 (Focal Adhesion Kinase ] ]
1 ~20 In-vitro kinase assay[13]
FER 5 In-vitro kinase assay[13]
CAMKK2 ~26 In-vitro kinase assay[13]
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RSK1 ~584 In-vitro kinase assay[13]

RSK2 ~275 In-vitro kinase assay[13]

Experimental Protocols for In-Vitro Kinase Assays

The determination of kinase inhibitory activity is performed using various in-vitro assay formats.
These are typically cell-free systems using purified, recombinant kinase enzymes. Common
methodologies include radiometric assays that measure the incorporation of radiolabeled
phosphate (32P or 33P) from ATP onto a substrate, and luminescence- or fluorescence-based
assays that measure a product of the kinase reaction, such as ADP.

Generalized Protocol: ADP-Glo™ Luminescent Kinase
Assay

The ADP-Glo™ Kinase Assay is a widely used method for quantifying kinase activity by
measuring the amount of ADP produced in the kinase reaction.[4][14] The assay is performed
in two steps: first, the kinase reaction is terminated and any remaining ATP is depleted.
Second, the ADP is converted into a detectable luminescent signal.[15]

Materials:

 Purified recombinant kinase

» Kinase-specific substrate (peptide or protein)

 Ceritinib dihydrochloride (or other inhibitor) serially diluted in DMSO

» Kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgClz, 0.1mg/ml BSA)
e ATP solution

e ADP-Glo™ Reagent (Promega)

» Kinase Detection Reagent (Promega)

* Opaque-walled multiwell plates (e.g., 96- or 384-well)
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Procedure:

» Kinase Reaction Setup:

o Add kinase buffer, substrate, and the test inhibitor (ceritinib) to the wells of the microplate.

o Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration is
often set near the Michaelis constant (Km) for the specific kinase.

o Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60
minutes).

e Reaction Termination and ATP Depletion:

o Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the enzymatic
reaction and depletes the remaining ATP.

o Incubate at room temperature for approximately 40 minutes.

o ADP Detection and Signal Generation:

o Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert
the ADP generated in the kinase reaction into ATP.

o The newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a
luminescent signal that is directly proportional to the amount of ADP produced.

o Incubate at room temperature for 30-60 minutes.

o Data Acquisition:

o Measure the luminescence using a plate-reading luminometer.

o The inhibitory effect of ceritinib is calculated by comparing the signal in test wells to
positive (no inhibitor) and negative (no kinase) controls. IC50 values are determined by
plotting the percent inhibition against a range of inhibitor concentrations.
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Caption: Workflow for a typical ADP-Glo™ In-Vitro Kinase Assay.
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On-Target vs. Off-Target Selectivity

The selectivity of a kinase inhibitor is a critical aspect of its pharmacological profile. While high
potency against the primary oncogenic driver (on-target) is desired, inhibition of other kinases
(off-targets) can lead to unintended side effects or, in some cases, beneficial
polypharmacological effects.[13] Ceritinib's profile demonstrates potent on-target ALK inhibition
with additional activity against a specific set of other kinases.
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Caption: Logical relationship of Ceritinib's on- and off-target activity.

Conclusion

The in-vitro profile of ceritinib dihydrochloride confirms its status as a highly potent and
selective inhibitor of ALK and its clinically relevant resistance mutations. Its activity is
characterized by sub-nanomolar potency against its primary target and a defined set of off-
targets that are inhibited at low nanomolar concentrations. Understanding this detailed
inhibitory profile through robust in-vitro assays is fundamental for rational drug development,
the prediction of clinical efficacy and potential toxicities, and the design of next-generation

inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dihydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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